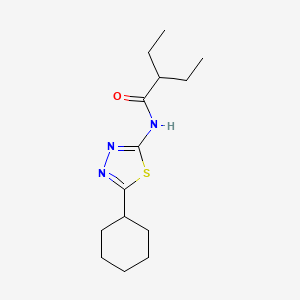
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, also known as PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s as a potential anesthetic agent, but later it was found to have psychoactive effects. PHP is a designer drug that is often used recreationally due to its hallucinogenic properties. However, in recent years, PHP has gained attention in the scientific community for its potential use in research.
作用機序
The exact mechanism of action of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the transmission of signals between neurons and is important for learning and memory. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is thought to block the NMDA receptor, which leads to altered sensory perception and hallucinations.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
実験室実験の利点と制限
One advantage of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is that it is a relatively inexpensive compound that is easy to synthesize. It also has a high potency, which means that small amounts can be used in experiments. However, one limitation of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. It is important to carefully control the dose and duration of exposure to 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in order to minimize the risk of confounding effects.
将来の方向性
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the use of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be used to study the effects of new drugs on the NMDA receptor. Another potential application of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is in the development of new treatments for psychiatric disorders. The hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be harnessed to develop new therapies for depression, anxiety, and other mental health conditions. Finally, there is a need for further research on the safety and toxicity of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, particularly in humans. More studies are needed to determine the long-term effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine use and the potential risks associated with exposure.
合成法
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is synthesized by reacting 4-phenylcyclohexanone with 3-pyridinecarboxaldehyde and piperazine in the presence of a reducing agent. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization to obtain a high-purity compound.
科学的研究の応用
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used in several scientific studies as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used to study the effects of ketamine on the brain. Ketamine is a dissociative anesthetic that is used in clinical settings, but it also has potential for treating depression and other psychiatric disorders. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used as a substitute for ketamine in animal studies to investigate the effects of ketamine on the brain.
特性
IUPAC Name |
1-(4-phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-2-6-20(7-3-1)21-8-10-22(11-9-21)25-15-13-24(14-16-25)18-19-5-4-12-23-17-19/h1-7,12,17,21-22H,8-11,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLASWHVKBTLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)



![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)